molecular formula C21H27Cl3N2O3 B1432291 Cetirizine (D8 dihydrochloride) CAS No. 2070015-04-0

Cetirizine (D8 dihydrochloride)

Cat. No.: B1432291
CAS No.: 2070015-04-0
M. Wt: 469.9 g/mol
InChI Key: PGLIUCLTXOYQMV-FLZNRFFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine (D8 dihydrochloride) is a deuterated isotopologue of cetirizine dihydrochloride, a second-generation H1-receptor inverse agonist widely used as a non-sedating antihistamine for allergic conditions such as rhinitis and urticaria . Unlike therapeutically administered cetirizine, the D8 variant is exclusively used as an internal standard in analytical and metabolic research due to its isotopic purity (>98%) and structural stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cetirizine (D8 dihydrochloride) involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of cetirizine (D8 dihydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cetirizine (D8 dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cetirizine can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Clinical Applications

Cetirizine is primarily utilized in the treatment of allergic conditions due to its efficacy as an H1 receptor antagonist. The following are key clinical applications:

  • Allergic Rhinitis : Cetirizine is effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis. Studies have demonstrated significant improvement in nasal congestion, sneezing, and itching in patients using cetirizine compared to placebo .
  • Chronic Urticaria : Cetirizine is widely prescribed for chronic urticaria (hives). It helps reduce the severity and frequency of hives by blocking histamine receptors, thus mitigating the inflammatory response .
  • Asthma Management : Emerging evidence suggests that cetirizine may assist in managing mild asthma due to its anti-inflammatory properties. This application is still under investigation but shows promise in reducing airway hyperresponsiveness.

Pharmacological Research

Cetirizine (D8 dihydrochloride) serves as a critical compound in pharmacological studies:

  • Pharmacokinetics : Research into the pharmacokinetic properties of cetirizine D8 has revealed insights into its absorption, distribution, metabolism, and excretion (ADME). Its high bioavailability (over 70%) makes it suitable for various therapeutic applications.
  • Mechanism of Action : Cetirizine acts by selectively inhibiting the H1 histamine receptor, preventing histamine from triggering allergic responses. This action leads to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects .

Analytical Chemistry

Cetirizine (D8 dihydrochloride) is employed as a reference standard in analytical methods:

  • Deuterated Standards : Its deuterated form is used in mass spectrometry and other analytical techniques to quantify cetirizine levels in biological samples accurately. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring .

Case Studies

Several case studies highlight the effectiveness of cetirizine in clinical settings:

  • A study involving patients with allergic rhinitis demonstrated that those treated with cetirizine experienced a 50% reduction in symptoms compared to baseline measurements after two weeks of treatment .
  • In patients with chronic urticaria, cetirizine administration led to significant improvements in quality of life scores within four weeks, showcasing its effectiveness beyond mere symptom relief .

Mechanism of Action

Cetirizine (D8 dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This receptor is involved in the mediation of allergic reactions. By blocking the H1 receptor, cetirizine prevents the binding of histamine, thereby reducing symptoms such as itching, swelling, and redness .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cetirizine Dihydrochloride (Non-Deuterated)

  • Structure: C${21}$H${25}$Cl$3$N$2$O$3$ (MW 461.8) vs. C${21}$H${19}$D$8$Cl$3$N$2$O$_3$ (MW 469.86) for D8 .
  • Pharmacokinetics: The non-deuterated form has a half-life of 7.6–8.9 hours in humans, metabolized via hepatic CYP3A4/5 and CYP2C19 . Deuterium substitution in D8 reduces metabolic clearance, making it ideal for tracer studies .
  • Analytical Use: While both compounds are quantified via HPLC/UPLC, D8 serves as an internal standard to improve accuracy in mass spectrometry .

Levocetirizine Dihydrochloride

  • Stereoselectivity: Levocetirizine (R-enantiomer) is 2–4× more potent than the racemic cetirizine mixture, with minimal contribution from the S-enantiomer (dextrocetirizine) .
  • Clinical Efficacy: Levocetirizine achieves faster T${\text{max}}$ (0.8–1.0 hours) and higher C${\text{max}}$ (777–905 ng/mL) compared to cetirizine tablets .

Cetirizine D4 Dihydrochloride

  • Isotopic Differences: D4 contains four deuterium atoms (vs. eight in D8), resulting in distinct metabolic profiles and mass spectral signatures .
  • Applications: Both D4 and D8 are used as isotopic standards, but D8’s higher deuteration enhances metabolic stability for long-duration studies .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Key Pharmacokinetic Parameters

Parameter Cetirizine D8 Dihydrochloride Cetirizine Dihydrochloride Levocetirizine Dihydrochloride
Half-life (t$_{1/2}$) Not clinically studied 7.6–8.9 hours 7.3–8.3 hours
C$_{\text{max}}$ N/A (research use) 777–905 ng/mL 905 ng/mL (tablets)
Metabolic Pathway Slowed CYP-mediated oxidation Hepatic CYP3A4/5, CYP2C19 Hepatic glucuronidation

Table 2: Pharmacological Activity

Compound H1-Receptor Affinity (IC$_{50}$) Sedation Risk Clinical Use
Cetirizine D8 Similar to cetirizine Non-sedating Research standard
Cetirizine 6.3 nM Non-sedating Allergies
Chlorpheniramine 12 nM Sedating Allergies

Analytical and Stability Profiles

Stability in Degradation Studies

  • Cetirizine Dihydrochloride: Degrades pseudo-first-order in 2 M HCl (k = 0.012 h$^{-1}$ at 60°C) .
  • Cetirizine D8: No direct data, but deuterium likely reduces acid susceptibility due to stronger C-D bonds .

Analytical Methods

Method Cetirizine D8 Application Sensitivity (LOD/LOQ)
HPLC (Stability) Quantifies degradation products LOQ: 1 µg/mL
UPLC Assay validation in tablets Linear range: 10–300%
HPTLC Combined dosage form analysis Recovery: 99–101%
Electrochemical Detection at MWCNT-modified GCE LOD: 0.2 µg/mL

Biological Activity

Cetirizine (D8 dihydrochloride) is a second-generation antihistamine that primarily functions as a selective H1 receptor antagonist. It is a major metabolite of hydroxyzine and is widely used in the treatment of allergic conditions such as hay fever, urticaria, and angioedema. This article explores the biological activity of cetirizine, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

  • Molecular Formula : C21H19D8Cl3N2O3
  • Molecular Weight : 469.86 g/mol
  • CAS Number : 83881-52-1

Cetirizine exhibits a zwitterionic structure, which contributes to its pharmacological properties, including high binding affinity to serum albumin and low apparent volume of distribution .

Cetirizine selectively antagonizes the H1 receptor, leading to the inhibition of histamine-induced responses. The concentration required for 50% inhibition (IC50) of H1 receptors is approximately 0.65 μmol/L, demonstrating its potency compared to other antihistamines . Unlike first-generation antihistamines, cetirizine crosses the blood-brain barrier minimally, which reduces sedative effects commonly associated with older antihistamines .

Pharmacodynamics

Antihistaminic Activity :

  • Cetirizine effectively inhibits wheal and flare responses induced by histamine and provides superior protection against nasal resistance following histamine nasal challenges compared to loratadine .

Anti-inflammatory Properties :

  • Cetirizine has demonstrated anti-inflammatory effects by inhibiting eosinophil chemotaxis and reducing the expression of adhesion molecules such as VCAM-1 in patients with atopic dermatitis .

Pharmacokinetics

Cetirizine is rapidly absorbed from the gastrointestinal tract, achieving significant plasma concentrations within 20 minutes post-administration. It has a bioavailability of approximately 93% and an elimination half-life ranging from 8 to 10 hours . Notably, cetirizine does not undergo significant hepatic metabolism; it is primarily excreted unchanged via the kidneys. This characteristic minimizes potential drug-drug interactions .

Key Pharmacokinetic Data

ParameterValue (Cetirizine)Value (Levocetirizine)
C_max (ng/mL)196.5 ± 31.31203.3 ± 42.49
AUC_0–48 (ng.h/mL)1710.5 ± 263.311814.9 ± 304.22
t_1/2 (h)~10~7.91
Bioavailability (%)~93~100

Clinical Efficacy

Cetirizine has been extensively studied for its clinical efficacy in treating allergic rhinitis and urticaria:

  • Allergic Rhinitis : Clinical trials have established cetirizine's effectiveness in relieving symptoms such as sneezing, itching, and nasal congestion within hours of administration .
  • Urticaria : Cetirizine significantly reduces itch severity and the number of hives in patients with chronic idiopathic urticaria .
  • Asthma Management : Emerging evidence suggests cetirizine may assist in managing mild asthma due to its anti-inflammatory properties .

Case Studies

  • Atopic Dermatitis Study :
    • In a study involving patients with atopic dermatitis, cetirizine at a dose of 20 mg was shown to reduce VCAM-1 expression significantly, indicating its potential role in managing inflammatory skin conditions .
  • Elderly Population Study :
    • A study assessing the pharmacokinetics of cetirizine in elderly subjects found that serum concentrations correlated more closely with creatinine clearance than age, suggesting careful dosing may be required in this population to avoid accumulation due to renal impairment .

Safety Profile

Cetirizine is generally well-tolerated with a low incidence of side effects compared to first-generation antihistamines. Common adverse effects include dry mouth and fatigue; however, these are less frequent than with older agents . Importantly, cetirizine does not exhibit significant anticholinergic or cardiotoxic effects.

Q & A

Basic Research Questions

Q. What distinguishes Cetirizine (D8 dihydrochloride) from its non-deuterated counterpart in pharmacological studies?

Cetirizine D8 dihydrochloride is a deuterium-labeled isotopologue of cetirizine, designed to study pharmacokinetic and metabolic stability. Deuterium substitution at specific positions reduces metabolic degradation rates, enabling precise tracking of drug distribution and metabolite formation in vivo. This is critical for comparative studies on bioavailability and receptor binding kinetics .

Q. How is Cetirizine (D8 dihydrochloride) utilized in histamine H1 receptor binding assays?

As a selective H1 receptor inverse agonist, Cetirizine D8 is used in competitive binding assays to quantify receptor affinity. Methodologically, radioligand displacement assays (e.g., using [³H]-mepyramine) are performed with varying concentrations of Cetirizine D7. Data analysis via Schild plots or nonlinear regression models (e.g., GraphPad Prism) determines IC₅₀ values, accounting for deuterium-induced isotopic effects on binding kinetics .

Q. What analytical techniques are validated for quantifying Cetirizine (D8 dihydrochloride) in complex matrices?

Reverse-phase HPLC (RP-HPLC) with UV detection at 230 nm is widely validated for simultaneous quantification of cetirizine and its deuterated forms. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0), achieving baseline separation with retention times <10 minutes. Method validation includes linearity (R² > 0.999), precision (RSD < 2%), and recovery (>95%) in plasma or tissue homogenates .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of Cetirizine (D8 dihydrochloride) in hepatic microsomal assays?

Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) reduces CYP450-mediated oxidation, as shown in human liver microsomes. Comparative LC-MS/MS analyses of Cetirizine D8 vs. non-deuterated cetirizine reveal prolonged half-life (t₁/₂) and reduced clearance rates. Researchers must control for batch-to-batch variability in deuterium enrichment (>98% purity) to ensure reproducibility .

Q. What experimental design considerations are critical for in vivo studies of Cetirizine (D8 dihydrochloride) in allergy models?

In murine ovalbumin sensitization models, dose-ranging studies (1–10 mg/kg) should account for deuterium’s impact on blood-brain barrier permeability. Cetirizine D8 exhibits reduced CNS penetration compared to non-deuterated forms, necessitating parallel EEG or locomotor activity assays to confirm peripheral selectivity. Tissue sampling protocols must standardize extraction solvents (e.g., methanol:water 80:20) to minimize matrix interference .

Q. How can researchers resolve discrepancies in reported receptor binding affinities of Cetirizine (D8 dihydrochloride)?

Contradictions in H1 receptor IC₅₀ values (e.g., 6–12 nM) often arise from assay conditions (e.g., membrane preparation methods, pH). Standardization using reference ligands (e.g., pyrilamine) and adherence to ICH guidelines for buffer composition (pH 7.4, 25°C) improve cross-study comparability. Meta-analyses should normalize data to internal controls .

Q. What advanced spectral techniques differentiate Cetirizine (D8 dihydrochloride) from structurally similar impurities?

Non-gated Laser-Induced Breakdown Spectroscopy (LIBS) coupled with PCA (Principal Component Analysis) discriminates Cetirizine D8 from impurities like cetirizine ethyl ester. LIBS spectra (200–900 nm) highlight chlorine emission lines (837.6 nm) and deuterium-specific shifts in C-H/N-H bands. Hierarchical clustering validates spectral reproducibility across batches .

Q. How does the dihydrochloride salt form impact Cetirizine D8’s solubility and formulation stability?

The dihydrochloride salt enhances aqueous solubility (>100 mg/mL in PBS) compared to freebase forms. Stability studies under ICH accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. XRPD (X-ray powder diffraction) confirms crystalline integrity, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions above 110°C .

Q. Methodological Notes

  • Nomenclature Consistency : Cetirizine “hydrochloride” and “dihydrochloride” are often used synonymously; molecular formulas (C₂₁H₂₅ClN₂O₃·2HCl) and structural diagrams should be cross-checked to avoid confusion .
  • Reference Standards : Use USP-certified secondary standards (e.g., PHR1656) for calibration to ensure regulatory compliance .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
title compound
Yield
77.8%

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cetirizine dihydrochloride

Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
81.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.